Mannitol myleran is a pharmaceutical compound that combines mannitol, a sugar alcohol, with busulfan, an alkylating agent used in chemotherapy. This combination aims to leverage the therapeutic properties of both components, particularly in cancer treatment. Mannitol serves as an osmotic diuretic, while busulfan is effective in targeting and damaging the DNA of cancer cells, thereby inhibiting tumor growth and proliferation. The compound is recognized by its Chemical Abstracts Service registry number 2514-83-2 and is primarily utilized in clinical and research settings for its anticancer properties.
Mannitol myleran is classified under small molecules and is categorized as an investigational drug. It is synthesized through a chemical reaction between mannitol and busulfan, which requires precise control of reaction conditions to ensure successful formation. The compound's classification reflects its dual role in both therapeutic applications and ongoing research into its efficacy and safety in various medical contexts .
The synthesis of mannitol myleran involves the reaction of mannitol with busulfan. This reaction typically occurs under controlled conditions, including specific temperature and pH levels to optimize yield and purity. The general steps include:
Industrial production mirrors laboratory methods but is scaled for efficiency, ensuring adequate supply for pharmaceutical use.
Mannitol myleran's molecular structure can be inferred from its components. Mannitol has the chemical formula , characterized by six carbon atoms and multiple hydroxyl groups that contribute to its solubility and biological activity. Busulfan, on the other hand, has a more complex structure featuring two methanesulfonate groups that facilitate its alkylating action.
The combined structure of mannitol myleran reflects the integration of these two distinct molecular frameworks, enabling it to exert both osmotic effects from mannitol and alkylating effects from busulfan .
Mannitol myleran can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution processes.
Mannitol myleran exerts its therapeutic effects through a dual mechanism:
This synergistic action enhances the compound's efficacy in targeting tumors while managing fluid balance within tissues .
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
Mannitol myleran has several significant scientific uses:
In addition to these applications, ongoing research continues to explore further uses within biochemistry and medicine .
The development of mannitol myleran (1,6-dimethanesulphonyl-D-mannitol) emerged from systematic efforts to enhance the specificity and efficacy of early alkylating agents used in cancer therapy. Alkylating agents, the oldest class of anticancer drugs, function by forming covalent bonds with DNA nucleophilic sites—particularly the N7 position of guanine—inducing DNA cross-linking, strand breaks, and subsequent apoptosis in rapidly dividing cells [2] [6]. Busulfan (Myleran), a bifunctional alkyl sulfonate, demonstrated remarkable efficacy in chronic myeloid leukemia (CML) with fewer side effects compared to nitrogen mustards or ethyleneimine derivatives. Its unique mechanism—attributed partly to its balanced water-ether solubility ratio—inspired researchers to explore structural analogs [1].
Mannitol myleran was conceived as a strategic modification of the Myleran scaffold. By incorporating hydroxyl groups into the polymethylene chain, researchers aimed to drastically increase water solubility while retaining tumor-inhibitory properties. This design hypothesis posited that heightened hydrophilicity could reduce bone marrow toxicity—a dose-limiting issue with busulfan—while preserving antineoplastic activity against solid tumors. The hexahydroxylated structure of mannitol provided an ideal backbone, enabling symmetric terminal methanesulfonate groups to form reactive carbonium ions capable of DNA intrastrand cross-linking [1] [5]. Early biochemical studies confirmed its alkylating potency, though myelosuppression remained a challenge, underscoring the delicate interplay between solubility and selectivity in alkylator design [1] [8].
Table 1: Structural and Reactivity Comparison of Early Alkylating Agents
Compound | Chemical Class | Key Structural Features | Relative Reactivity with DNA |
---|---|---|---|
Nitrogen Mustard | Bis(2-chloroethyl)amine | Tertiary amine with chloroethyl groups | High |
Busulfan (Myleran) | Dimethanesulfonate | Tetramethylene chain with sulfonate termini | Moderate |
Dibromomannitol (DBM) | Dibromohexitol | 1,6-dibromo-1,6-dideoxy-D-mannitol | Moderate-High |
Mannitol Myleran | Dimethanesulfonyl hexitol | 1,6-dimethanesulphonyl-D-mannitol with hydroxyl groups | High (water-soluble) |
The journey toward mannitol myleran began with exploratory studies on hexitol derivatives, driven by the need to overcome pharmacokinetic limitations of non-polar alkylators. Dibromomannitol (DBM) and dibromodulcitol (DBD)—halogen-substituted sugar alcohols—showed clinical utility in CML and solid tumors but exhibited erratic absorption and metabolic instability [8] [9]. These compounds acted as prodrugs, spontaneously forming reactive epoxide intermediates (e.g., 1,2-anhydro-6-bromomannitol) in vivo that alkylated DNA. However, their susceptibility to glutathione conjugation by glutathione S-transferases limited their therapeutic window [8].
Mannitol myleran represented a deliberate shift from prodrug strategies to direct-acting agents. Unlike DBM, which required in vivo conversion to bioactive epoxides, mannitol myleran’s dimethanesulfonate groups hydrolyzed spontaneously in physiological conditions, generating cytotoxic carbonium ions without enzymatic activation [1] [8]. This imparted more predictable pharmacokinetics. Additionally, the stereochemistry of the mannitol backbone influenced DNA-binding kinetics: the D-mannitol configuration favored interactions with DNA major grooves, enhancing cross-linking efficiency compared to galactitol analogs like dianhydrogalactitol (DAG) [8]. Research revealed that mannitol derivatives induced distinct DNA-adduct profiles, with preferential alkylation at guanine-rich regions, potentially correlating with tumor-specific toxicity [5] [8].
Table 2: Antitumor Activity of Hexitol Derivatives in Experimental Models
Compound | Tumor Model | Activity (Tumor Growth Inhibition %) | Myelosuppression Selectivity Index |
---|---|---|---|
Dibromomannitol (DBM) | Walker carcinosarcoma | 60–70% | 1.8 (Granulocytes vs. Lymphocytes) |
Dianhydromannitol (DAM) | Walker carcinosarcoma | 75–85% | 2.1 |
Mannitol Myleran | Walker carcinosarcoma | >90% | 1.5 |
Dibromodulcitol (DBD) | Walker carcinosarcoma | 50–60% | 1.2 |
Dianhydrogalactitol (DAG) | Walker carcinosarcoma | 80–90% | 1.0 |
Mannitol myleran’s therapeutic profile diverged significantly from its congeners due to nuanced differences in reactivity, transport, and DNA-damage mechanisms.
The emergence of targeted therapies (e.g., imatinib for CML) eventually superseded broad-spectrum alkylators. Yet, mannitol myleran’s design principles—rational backbone hydroxylation to optimize solubility—resonate in modern antibody-drug conjugates (ADCs) where hydrophilic linkers improve payload delivery [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7